

# Assessing the Specificity of A-005: A Comparative Guide to TYK2 Inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AB-005

Cat. No.: B144013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of A-005, a novel brain-penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other relevant Janus kinase (JAK) and TYK2 inhibitors. The data presented herein is compiled from publicly available preclinical and clinical research to aid in the objective assessment of A-005's performance and potential therapeutic applications.

## Introduction to TYK2 and its Role in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.<sup>[1]</sup> These kinases are crucial for mediating signaling from cytokine and growth factor receptors, playing a pivotal role in immune responses and inflammation.<sup>[2]</sup> TYK2 is specifically associated with the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).<sup>[3]</sup> <sup>[4]</sup> Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of numerous autoimmune and neuroinflammatory diseases, making it a compelling therapeutic target.<sup>[1][5]</sup>

A-005 is a first-in-class, central nervous system (CNS) penetrant allosteric TYK2 inhibitor.<sup>[6][7]</sup> Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding site in the kinase domain, allosteric inhibitors like A-005 and Deucravacitinib bind to the regulatory pseudokinase (JH2) domain.<sup>[8][9][10]</sup> This distinct mechanism of action can lead to greater selectivity and a differentiated safety profile.<sup>[8][9]</sup>

## Comparative Kinase Specificity

The following tables summarize the inhibitory potency and selectivity of A-005 and other selected JAK/TYK2 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) from various in vitro assays.

Table 1: Biochemical Potency and Selectivity of A-005

| Target                                          | K (nM)  | Selectivity vs. TYK2 JH2 |
|-------------------------------------------------|---------|--------------------------|
| TYK2 JH2                                        | 0.017   | -                        |
| JAK1 JH2                                        | 2.5     | 149-fold                 |
| JAK1 JH1                                        | >10,000 | >595,000-fold            |
| JAK2 JH1                                        | 737     | 43,869-fold              |
| JAK3 JH1                                        | 737     | 43,869-fold              |
| TYK2 JH1                                        | >30,000 | >1,786,000-fold          |
| BMPR2                                           | 80      | 4,762-fold               |
| GCN2                                            | 88      | 5,238-fold               |
| RSK3                                            | 1,700   | >100,000-fold            |
| Data from a commercial kinase panel screen.[11] |         |                          |

Table 2: Comparative Cellular IC50 Values of Various TYK2 and JAK Inhibitors

| Compound                     | TYK2                                                                 | JAK1                              | JAK2                              | JAK3                             | Reference(s)<br>) |
|------------------------------|----------------------------------------------------------------------|-----------------------------------|-----------------------------------|----------------------------------|-------------------|
| A-005                        | Potent inhibition of IL-12/IL-23 & Type 1 IFN signaling demonstrated | >460-fold selectivity over JAK1/2 | >460-fold selectivity over JAK1/2 | N/A                              | [10][12]          |
| Deucravacitinib (BMS-986165) | 13 nM (human WB)                                                     | >1,000-fold selectivity vs. TYK2  | >1,000-fold selectivity vs. TYK2  | >1,000-fold selectivity vs. TYK2 | [9][13]           |
| SAR-20347                    | 0.6 nM                                                               | 23 nM                             | 26 nM                             | 41 nM                            | [14][15]          |
| Tofacitinib                  | 78 nM                                                                | Potent JAK1 inhibition            | Less active against JAK2          | Potent JAK3 inhibition           | [16][17][18]      |
| Upadacitinib                 | Least potent vs. TYK2                                                | Selective JAK1 inhibition         | Partial selectivity for JAK2      | -                                | [16][19]          |
| Baricitinib                  | -                                                                    | Selective JAK1 inhibition         | Selective JAK2 inhibition         | -                                | [16]              |

\*WB: Whole

Blood assay.

N/A: Data not

available.

## Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of A-005's mechanism of action and the methods used for its characterization, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: TYK2 Signaling Pathway and Point of Inhibition for A-005.

[Click to download full resolution via product page](#)

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

## Detailed Experimental Methodologies

The following sections describe synthesized protocols for key experiments used to assess the specificity of kinase inhibitors like A-005.

### In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the level of inhibition.[20][21][22]

#### Materials:

- Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes.
- Specific peptide substrates for each kinase.
- A-005 and other test compounds, serially diluted in DMSO.
- Adenosine 5'-triphosphate (ATP).
- Kinase assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT).
- ADP-Glo™ Kinase Assay Kit (or equivalent).
- 384-well microplates (white, flat-bottom).
- Multichannel pipettor and a plate reader capable of measuring luminescence.

#### Protocol:

- Compound Plating: Prepare serial dilutions of A-005 and control inhibitors in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

- Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay buffer and add 2  $\mu$ L to each well containing the test compounds.
- Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be close to the  $K_m$  value for the specific kinase to accurately determine IC50 values. Add 2  $\mu$ L of this mixture to each well to start the kinase reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Reaction Termination and ADP Detection:
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
  - Add 10  $\mu$ L of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.
- Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

## Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated immune cells, providing a more physiologically relevant assessment of compound activity.[\[23\]](#)[\[24\]](#)

### Materials:

- Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
- A-005 and other test compounds, serially diluted.

- Cytokines for stimulation (e.g., IL-12, IL-23, IFN- $\alpha$ ).
- Fixation and permeabilization buffers.
- Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STATs (e.g., pSTAT1, pSTAT3, pSTAT4).
- Flow cytometer.

#### Protocol:

- Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of A-005 or control inhibitors and incubate for a specified time (e.g., 1-2 hours) at 37°C.
- Cytokine Stimulation: Add the specific cytokine (e.g., IL-12 to assess the TYK2/JAK2 pathway) to stimulate the cells and induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
- Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of the STATs.
- Permeabilization and Staining: Lyse red blood cells (if using whole blood) and permeabilize the remaining white blood cells. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins. Incubate to allow for antibody binding.
- Data Acquisition: Wash the cells and acquire data on a flow cytometer.
- Data Analysis: Gate on the specific immune cell populations of interest (e.g., T cells, B cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell population. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor. Determine the IC50 values by plotting percent inhibition against inhibitor concentration.

## Conclusion

The available data indicates that A-005 is a potent and highly selective allosteric inhibitor of TYK2. Its unique binding to the pseudokinase domain confers a high degree of selectivity

against other JAK family members and the broader kinase. This specificity, combined with its ability to penetrate the central nervous system, positions A-005 as a promising therapeutic candidate for a range of immune-mediated and neuroinflammatory diseases. Further clinical investigations are ongoing to fully characterize its efficacy and safety profile in patient populations.[\[6\]](#)[\[25\]](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [bms.com](#) [bms.com]
- 2. [benchchem.com](#) [benchchem.com]
- 3. The Role of TYK2 in Immunology [[learnabouttyk2.com](#)]
- 4. TYK2 Tyrosine Kinase 2 Pathway [[immunologypathways.com](#)]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 6. A-005 | Alumis Inc. [[alumis.com](#)]
- 7. Alumis Reports Positive Phase 1 Data for CNS Penetrant TYK2 Inhibitor A-005 [[synapse.patsnap.com](#)]
- 8. [skin.dermsquared.com](#) [skin.dermsquared.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 10. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [[acrabstracts.org](#)]
- 11. [alumis.com](#) [alumis.com]
- 12. [alumis.com](#) [alumis.com]
- 13. [drughunter.com](#) [drughunter.com]
- 14. [medchemexpress.com](#) [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ard.bmj.com [ard.bmj.com]
- 24. youtube.com [youtube.com]
- 25. Alumis Presents Additional Phase 1 Data at ACTRIMS Forum 2025 Supporting Potential of A-005 as First-in-Class CNS Penetrant TYK2 Inhibitor for Treatment of Neuroinflammatory and Neurodegenerative Diseases - BioSpace [biospace.com]
- To cite this document: BenchChem. [Assessing the Specificity of A-005: A Comparative Guide to TYK2 Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144013#assessing-the-specificity-of-ab-005\]](https://www.benchchem.com/product/b144013#assessing-the-specificity-of-ab-005)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)